molecular formula C18H29NO B13952951 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol CAS No. 63991-40-2

2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol

Cat. No.: B13952951
CAS No.: 63991-40-2
M. Wt: 275.4 g/mol
InChI Key: RKTXIFFOXVBUDY-UHFFFAOYSA-N
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Description

2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a butyl-substituted phenyl ring attached to a piperidine ring via a propanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol typically involves the reaction of 4-butylbenzaldehyde with piperidine and a suitable reducing agent. One common method is the reductive amination of 4-butylbenzaldehyde with piperidine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including interactions with receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenyl)-1-piperidin-1-ylpropan-2-ol
  • 2-(4-Ethylphenyl)-1-piperidin-1-ylpropan-2-ol
  • 2-(4-Propylphenyl)-1-piperidin-1-ylpropan-2-ol

Uniqueness

2-(4-Butylphenyl)-1-piperidin-1-ylpropan-2-ol is unique due to the presence of the butyl group, which can influence its chemical properties and biological activities. The length and branching of the alkyl chain can affect the compound’s solubility, reactivity, and interaction with molecular targets.

Properties

CAS No.

63991-40-2

Molecular Formula

C18H29NO

Molecular Weight

275.4 g/mol

IUPAC Name

2-(4-butylphenyl)-1-piperidin-1-ylpropan-2-ol

InChI

InChI=1S/C18H29NO/c1-3-4-8-16-9-11-17(12-10-16)18(2,20)15-19-13-6-5-7-14-19/h9-12,20H,3-8,13-15H2,1-2H3

InChI Key

RKTXIFFOXVBUDY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(C)(CN2CCCCC2)O

Origin of Product

United States

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